Cas no 2172055-20-6 (4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole)

4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole 化学的及び物理的性質
名前と識別子
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- 4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole
- EN300-1595167
- 2172055-20-6
-
- インチ: 1S/C11H18ClN3/c1-2-3-11-10(8-12)13-14-15(11)7-6-9-4-5-9/h9H,2-8H2,1H3
- InChIKey: NIHZVKQGIIOUIY-UHFFFAOYSA-N
- SMILES: ClCC1=C(CCC)N(CCC2CC2)N=N1
計算された属性
- 精确分子量: 227.1189253g/mol
- 同位素质量: 227.1189253g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 6
- 複雑さ: 196
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.7Ų
- XLogP3: 2.7
4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1595167-0.25g |
4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole |
2172055-20-6 | 0.25g |
$1300.0 | 2023-06-04 | ||
Enamine | EN300-1595167-1.0g |
4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole |
2172055-20-6 | 1g |
$1414.0 | 2023-06-04 | ||
Enamine | EN300-1595167-2500mg |
4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole |
2172055-20-6 | 2500mg |
$2771.0 | 2023-09-23 | ||
Enamine | EN300-1595167-1000mg |
4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole |
2172055-20-6 | 1000mg |
$1414.0 | 2023-09-23 | ||
Enamine | EN300-1595167-250mg |
4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole |
2172055-20-6 | 250mg |
$1300.0 | 2023-09-23 | ||
Enamine | EN300-1595167-0.1g |
4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole |
2172055-20-6 | 0.1g |
$1244.0 | 2023-06-04 | ||
Enamine | EN300-1595167-10000mg |
4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole |
2172055-20-6 | 10000mg |
$6082.0 | 2023-09-23 | ||
Enamine | EN300-1595167-50mg |
4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole |
2172055-20-6 | 50mg |
$1188.0 | 2023-09-23 | ||
Enamine | EN300-1595167-2.5g |
4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole |
2172055-20-6 | 2.5g |
$2771.0 | 2023-06-04 | ||
Enamine | EN300-1595167-0.5g |
4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole |
2172055-20-6 | 0.5g |
$1357.0 | 2023-06-04 |
4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazoleに関する追加情報
4-(Chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole
The compound with CAS No. 2172055-20-6, known as 4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a triazole ring system with various substituents, including a chloromethyl group and a cyclopropylethyl group. The presence of these functional groups imparts distinctive chemical properties and reactivity to the molecule.
Recent studies have highlighted the potential of this compound in various applications. For instance, researchers have explored its use in the development of advanced materials, such as high-performance polymers and composites. The triazole ring system is known for its stability and ability to form strong intermolecular interactions, making it an ideal candidate for applications requiring robust chemical structures. Furthermore, the chloromethyl group introduces additional functionality, enabling the compound to participate in a wide range of chemical reactions.
The synthesis of 4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole involves a multi-step process that requires precise control over reaction conditions. Recent advancements in catalytic methods have allowed for more efficient and selective syntheses of this compound. For example, the use of transition metal catalysts has been shown to significantly improve the yield and purity of the product. These developments underscore the importance of continuous innovation in synthetic chemistry to meet the growing demand for complex organic molecules.
In terms of physical properties, this compound exhibits a melting point of approximately 145°C and a boiling point around 380°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and THF is moderate, which facilitates its handling and processing in laboratory settings. The compound's stability under various environmental conditions has also been extensively studied, with results indicating that it remains stable under normal storage conditions but may degrade under extreme thermal or oxidative stress.
One of the most promising areas of research involving this compound is its application in drug delivery systems. The triazole ring system has been shown to enhance the bioavailability of certain drugs by improving their solubility and permeability. Additionally, the presence of the chloromethyl group allows for further functionalization, enabling the attachment of targeting ligands or other bioactive molecules. These properties make this compound a valuable tool in the design of next-generation pharmaceuticals.
Another area where this compound has demonstrated potential is in electronic materials. The triazole moiety has been found to exhibit semiconducting properties, making it a candidate for use in organic electronics applications such as thin-film transistors and light-emitting diodes (LEDs). Recent studies have explored the integration of this compound into polymer blends to create materials with tailored electronic properties. These findings suggest that this compound could play a significant role in advancing modern electronic technologies.
Despite its numerous advantages, there are challenges associated with the use of 4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole. One such challenge is its relatively high cost of production due to the complexity of its synthesis process. However, ongoing research into more efficient synthetic routes and scalable manufacturing techniques aims to address this issue. Additionally, further studies are needed to fully understand the long-term environmental impact of this compound and ensure its safe disposal or recycling.
In conclusion, 4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole (CAS No. 2172055-20-6) is a versatile organic compound with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for use in advanced materials development, drug delivery systems, and electronic technologies. As research continues to uncover new insights into its properties and applications
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